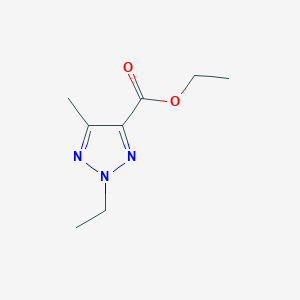

ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate

説明

特性

IUPAC Name |

ethyl 2-ethyl-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-4-11-9-6(3)7(10-11)8(12)13-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSXWVUOMUYADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(C(=N1)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Approaches for 1,2,3-Triazole Carboxylates

The synthesis of ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate is typically achieved via the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate or related β-keto esters, often followed by functional group modifications to introduce the ethyl and methyl substituents at the 2 and 5 positions, respectively. The following sections detail the most relevant preparation strategies based on research literature and chemical precedent.

Method 1: Cyclocondensation of Ethyl Acetoacetate with Substituted Hydrazines

Synthesis of Hydrazone Intermediate

- Ethyl acetoacetate is reacted with a suitably substituted hydrazine (such as 2-ethyl-5-methylhydrazine) in ethanol under reflux.

- The reaction typically proceeds via nucleophilic addition, forming a hydrazone intermediate.

-

- The hydrazone is subjected to cyclization under acidic or basic conditions (commonly acetic acid or sodium acetate as catalyst).

- This step closes the triazole ring, yielding ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate.

-

- The crude product is isolated by filtration or extraction, followed by recrystallization from diisopropyl ether or ethanol.

Note: Yields are representative for similar triazole-4-carboxylate derivatives; actual yields for the target compound may vary based on substituent effects.

Method 2: One-Pot Three-Component Synthesis

Overview:

A one-pot method can be employed by reacting ethyl acetoacetate, an appropriate aldehyde (to introduce the ethyl group), and methylhydrazine. This multicomponent reaction is catalyzed by acids or Lewis acids and is advantageous for operational simplicity.

- Combine ethyl acetoacetate, propionaldehyde, and methylhydrazine in ethanol.

- Add a catalytic amount of p-toluenesulfonic acid or similar catalyst.

- Stir and heat under reflux for several hours.

- The reaction mixture is cooled, and the product is isolated by filtration and recrystallization.

Method 3: Modification of 4-Hydroxy-1,2,3-Triazole-4-carboxylates

Overview:

Starting from ethyl 5-hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate, alkylation at the 2-position with ethyl halides under basic conditions can afford the target compound.

- Dissolve ethyl 5-hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate in DMF.

- Add sodium hydride or potassium carbonate as base.

- Introduce ethyl bromide dropwise at room temperature.

- Stir for several hours, then quench and extract the product.

| Step | Reagents/Conditions | Yield (%) | Reference Example |

|---|---|---|---|

| Alkylation | DMF, NaH or K2CO3, ethyl bromide, rt | 55–75 | |

| Purification | Extraction, recrystallization | >90 (overall) |

Research Findings and Comparative Analysis

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation | High yields, scalable, robust | Well-established, mild conditions | Requires specific hydrazines |

| One-pot | Operationally simple, fewer steps | Time-efficient, fewer purifications | Lower selectivity possible |

| Alkylation | Versatile for analog synthesis | Allows late-stage modification | May require protection/deprotection steps |

- Cyclocondensation remains the most widely adopted method for synthesizing ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate and related derivatives, with yields often exceeding 75% and straightforward purification.

- One-pot methods are gaining traction for their efficiency but may suffer from lower selectivity or side-product formation.

- Alkylation strategies are valuable for generating libraries of analogs but may introduce additional synthetic complexity.

化学反応の分析

ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include N-bromosuccinimide, thiourea, and iodine . The major products formed from these reactions are 2-substituted-4-methylthiazole-5-carboxylates .

科学的研究の応用

ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications. It is used in the synthesis of biologically important and medicinally useful agents . This compound has shown significant antileukemic activity on various human cells and exhibited promising antineoplastic potential . It is also used in the preparation of Schiff bases, which have diverse therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

作用機序

The mechanism of action of ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate involves the inhibition of specific molecular targets and pathways. For example, it has been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These mechanisms contribute to its neuroprotective and anti-neuroinflammatory effects .

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituent patterns on the triazole ring significantly influence physical properties such as solubility, crystallinity, and reactivity. Key analogs and their characteristics are compared below:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in , chloro in ) reduce solubility but enhance stability and reactivity in electrophilic environments.

- Ester groups at position 4 are conserved across analogs, suggesting their critical role in maintaining bioactivity and enabling further derivatization .

Anticancer Activity:

- Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate: Demonstrated 69.8% inhibition of NCI-H522 lung cancer cells, attributed to the acetamide group enhancing target binding .

- Ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate: Predicted moderate activity due to smaller substituents, but lacks direct data. Larger substituents (e.g., norbornane in ) shift activity to kidney cancer cells, highlighting steric effects on target selectivity.

生物活性

Ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry and agricultural sciences due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.

- Molecular Formula: CHNO

- Molecular Weight: 183.21 g/mol

- CAS Number: 942060-25-5

Ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate belongs to the triazole class of compounds, characterized by a five-membered ring containing three nitrogen atoms. Its unique structure contributes to its solubility and biological activity compared to other triazoles .

Antimicrobial Activity

Research indicates that ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

These results suggest that the compound could be developed into a potential antimicrobial agent.

Anticancer Activity

Ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate has also been investigated for its anticancer properties. It demonstrates the ability to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Apoptosis : The compound has been shown to modulate apoptotic pathways, potentially leading to enhanced cancer cell death.

- NF-kB Pathway Inhibition : Studies indicate that it can inhibit the NF-kB signaling pathway, which is often activated in cancer cells and contributes to their survival .

The following table summarizes the IC values of ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate against different cancer cell lines:

The biological activity of ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate is attributed to its interaction with specific molecular targets:

- ER Stress Induction : The compound induces endoplasmic reticulum stress, leading to apoptosis in cancer cells.

- Inhibition of Cell Cycle Progression : It affects various checkpoints in the cell cycle, preventing cancer cell proliferation.

Synthesis and Derivatives

The synthesis of ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate typically follows a one-pot procedure that is efficient and practical. This method allows for the generation of various derivatives with potentially enhanced biological activities .

Notable Derivatives and Their Activities

Several derivatives have been synthesized and tested for their biological activities:

| Compound Name | Biological Activity |

|---|---|

| Ethyl 5-methyltriazole derivative | Enhanced antimicrobial activity |

| Ethyl 4-amino triazole derivative | Improved anticancer properties |

| Ethyl thiazole derivative | Broader spectrum of antimicrobial effects |

These derivatives demonstrate varying degrees of biological activity and highlight the potential for developing new therapeutic agents based on the triazole framework.

Q & A

(Basic) What are the recommended synthetic methodologies for ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate?

Methodological Answer:

The synthesis of triazole derivatives typically involves cyclocondensation reactions. A common approach includes refluxing precursors (e.g., hydrazines and carbonyl compounds) in toluene or ethanol under acidic catalysis (e.g., methylsulfonic acid). For example, analogous triazoles are synthesized via reflux for 6 hours, followed by purification using flash chromatography (silica gel, EtOAc/cyclohexane) to achieve >95% purity. Reaction progress is monitored via TLC . Scaling this method requires optimization of stoichiometry, solvent polarity, and catalyst loading.

(Basic) How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

Characterization should integrate multiple analytical techniques:

- NMR spectroscopy (1H/13C) to confirm substituent positions and regioselectivity.

- HPLC (C18 column, gradient elution with acetonitrile/water) to assess purity (>95%).

- X-ray crystallography to resolve hydrogen bonding networks and supramolecular packing, as demonstrated in related triazole structures .

- FTIR to validate functional groups (e.g., ester C=O at ~1700 cm⁻¹).

(Advanced) How can computational chemistry optimize the synthesis and reaction pathways?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states to identify energetically favorable pathways. For instance, reaction path searches using software like GRRM or Gaussian can predict regioselectivity in triazole formation. Coupling computational results with experimental validation (e.g., varying substituents) refines synthetic routes. ICReDD’s methodology combines computational screening with high-throughput experimentation to minimize trial-and-error .

(Advanced) What experimental design strategies are effective for optimizing reaction parameters (e.g., temperature, catalyst)?

Methodological Answer:

Statistical design of experiments (DoE), such as factorial designs or response surface methodology, systematically evaluates parameter interactions. For example, a central composite design can optimize temperature (80–120°C), catalyst concentration (0.5–2.0 equiv.), and solvent polarity (toluene vs. DMF) to maximize yield. This reduces the number of experiments while identifying critical factors .

(Advanced) How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. Solutions include:

- Variable-temperature NMR to probe conformational changes.

- DFT-based NMR chemical shift calculations to compare with experimental data.

- Complementary techniques like X-ray crystallography or mass spectrometry to cross-validate structural assignments .

(Basic) What are the critical stability considerations for storing this compound?

Methodological Answer:

Stability is influenced by moisture, light, and temperature. Store the compound in airtight containers under inert gas (N2/Ar) at –20°C. Pre-screen stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Related triazoles show sensitivity to hydrolysis, necessitating anhydrous conditions during handling .

(Advanced) What advanced techniques elucidate hydrogen bonding and supramolecular interactions?

Methodological Answer:

- Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯O bonds) and torsion angles between aromatic rings.

- Hirshfeld surface analysis quantifies interaction contributions (e.g., π-stacking vs. H-bonding).

- Solid-state NMR probes dynamic behavior in crystalline vs. amorphous phases .

(Advanced) How can kinetic studies unravel the mechanism of triazole formation?

Methodological Answer:

- In situ FTIR or Raman spectroscopy tracks intermediate formation in real time.

- Isotopic labeling (e.g., 15N-labeled precursors) clarifies cyclization steps via MS/MS fragmentation.

- Microreactor systems enable precise control of residence time and temperature gradients to isolate rate-determining steps .

(Basic) What solvent systems are suitable for recrystallization?

Methodological Answer:

Screen solvents via solubility tests (e.g., ethyl acetate, hexane, or methanol/water mixtures). For triazoles with polar substituents, a 1:1 EtOAc/cyclohexane mixture often yields high-purity crystals. Slow evaporation at 4°C enhances crystal quality for diffraction studies .

(Advanced) How can reactor design improve scalability of triazole synthesis?

Methodological Answer:

Continuous-flow reactors enhance heat/mass transfer and reproducibility. For example, a packed-bed reactor with immobilized acid catalysts can reduce reaction time from hours to minutes. Computational fluid dynamics (CFD) models predict mixing efficiency and residence time distributions, critical for scaling from mg to kg quantities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。